molecular formula C4H8O4 B3182348 (S)-3,4-Dihydroxybutyric acid CAS No. 51267-44-8

(S)-3,4-Dihydroxybutyric acid

Cat. No. B3182348
CAS RN: 51267-44-8
M. Wt: 120.1 g/mol
InChI Key: DZAIOXUZHHTJKN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,4-Dihydroxybutyric acid, also known as L-threo-3,4-dihydroxybutyrate or DHB, is a chiral molecule that belongs to the family of ketone bodies. It is a naturally occurring metabolite that is synthesized in the liver from acetyl-CoA and is involved in energy metabolism. DHB has been shown to have various biological and physiological effects, including anti-inflammatory, neuroprotective, and anti-oxidative properties.

Scientific Research Applications

  • Chemical and Pharmaceutical Industry Applications :

    • Zhang et al. (2022) describe a metabolic pathway for producing d-3,4-Dihydroxybutyric acid from d-xylose, showcasing its importance as a platform chemical in the chemical and pharmaceutical industry. The production process involves two NAD-dependent dehydrogenases catalyzed steps, emphasizing its utility in various industrial applications (Zhang et al., 2022).
  • Biocompatible Polymers Production :

    • Tsai et al. (2016) report on the use of (S)-3,4-Dihydroxybutyric acid in producing biocompatible polymers. They demonstrate the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from its epoxide derivatives and CO2, which can be used in various applications, including as carriers for drug delivery (Tsai et al., 2016).
  • Biosynthesis of Chiral 3-Hydroxyacids :

    • Martin et al. (2013) designed a novel pathway to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid. This pathway finds potential uses in applications ranging from materials to medicines (Martin et al., 2013).
  • Improved Biosynthesis Techniques in E. coli :

    • Liu et al. (2021) enhanced the biosynthesis of 3,4-Dihydroxybutyric acid in engineered E. coli by modifying its metabolic pathways. This study's findings are significant for large-scale industrial applications of 3,4-Dihydroxybutyric acid in synthesizing materials and pharmaceuticals (Liu et al., 2021).
  • Biosynthesis of Value-Added Chemicals :

    • Dhamankar et al. (2014) reported on engineering E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyric acid from glucose. This provides an eco-friendly and sustainable method for producing these value-added chemicals, which have broad applications in various industries (Dhamankar et al., 2014).

properties

IUPAC Name

(3S)-3,4-dihydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIOXUZHHTJKN-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304713
Record name (3S)-3,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,4-Dihydroxybutyric acid

CAS RN

51267-44-8
Record name (3S)-3,4-Dihydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51267-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,4-Dihydroxybutyric acid
Reactant of Route 2
Reactant of Route 2
(S)-3,4-Dihydroxybutyric acid
Reactant of Route 3
(S)-3,4-Dihydroxybutyric acid
Reactant of Route 4
(S)-3,4-Dihydroxybutyric acid
Reactant of Route 5
Reactant of Route 5
(S)-3,4-Dihydroxybutyric acid
Reactant of Route 6
(S)-3,4-Dihydroxybutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.